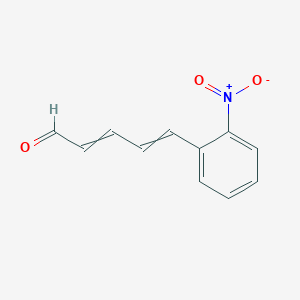
5-(2-Nitrophenyl)penta-2,4-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Nitrophenyl)penta-2,4-dienal: is an organic compound characterized by the presence of a nitrophenyl group attached to a penta-2,4-dienal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitrophenyl)penta-2,4-dienal typically involves the reaction of 2-nitrobenzaldehyde with a suitable diene precursor under specific conditions. One common method is the Knoevenagel condensation, where 2-nitrobenzaldehyde reacts with a diene in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-Nitrophenyl)penta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 5-(2-nitrophenyl)penta-2,4-dienoic acid.
Reduction: Formation of 5-(2-aminophenyl)penta-2,4-dienal.
Substitution: Formation of halogenated derivatives like 5-(2-chlorophenyl)penta-2,4-dienal.
Scientific Research Applications
5-(2-Nitrophenyl)penta-2,4-dienal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5-(2-Nitrophenyl)penta-2,4-dienal involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)penta-2,4-dienal: Similar structure but with the nitro group at the 4-position instead of the 2-position.
2,4-Pentadienal: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
5-Aminopenta-2,4-dienal: Contains an amino group instead of a nitro group, leading to different chemical properties and reactivity
Uniqueness
5-(2-Nitrophenyl)penta-2,4-dienal is unique due to the presence of both the nitrophenyl and dienal groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
62322-81-0 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-(2-nitrophenyl)penta-2,4-dienal |
InChI |
InChI=1S/C11H9NO3/c13-9-5-1-2-6-10-7-3-4-8-11(10)12(14)15/h1-9H |
InChI Key |
XYPXZWBBPGLVEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=CC=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















